molecular formula C20H16N2O5 B2743285 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 2137587-64-3

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B2743285
CAS No.: 2137587-64-3
M. Wt: 364.357
InChI Key: WKKKOJAHZFKAJC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxylic acid derivative featuring a 1,3-oxazole core substituted at position 5 with an Fmoc-protected aminomethyl group (Fmoc = 9-fluorenylmethyloxycarbonyl) and a carboxylic acid moiety at position 3. The Fmoc group is widely used in peptide synthesis due to its acid-labile protection properties, enabling selective deprotection under mild conditions .

Properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-19(24)18-17(27-11-22-18)9-21-20(25)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKKOJAHZFKAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(N=CO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137587-64-3
Record name 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The oxazole ring is then formed through cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C25H23N3O6
  • Molecular Weight: 461.5 g/mol
  • CAS Number: 2172631-92-2

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis , where it serves as a protecting group for amino acids. The Fmoc group allows for selective protection of amino groups during chemical reactions, preventing unwanted side reactions. The compound can be removed under mild conditions, facilitating the sequential addition of amino acids to form peptides. This property is crucial for synthesizing complex peptides and proteins used in various biological studies.

Biological Research

In biological research, 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid is utilized to study:

  • Protein-Protein Interactions: The compound aids in examining how proteins interact with one another, which is essential for understanding cellular processes.
  • Enzyme Mechanisms: It helps elucidate the mechanisms by which enzymes catalyze reactions, contributing to the development of enzyme inhibitors or activators.

Medicinal Chemistry

The compound is being investigated for its potential applications in drug development and delivery systems. Its ability to protect functional groups during synthesis makes it an attractive candidate for creating novel pharmaceutical compounds. Researchers are exploring its efficacy in targeting specific biological pathways associated with diseases.

Industrial Applications

In the industrial sector, this compound finds use in:

  • Polymer Production: Its unique chemical properties allow it to be incorporated into polymers, leading to materials with specific characteristics that are beneficial for various applications.
  • Advanced Materials: The compound's reactivity can be harnessed to create advanced materials with tailored functionalities.

Chemical Reactions

This compound undergoes several chemical reactions:

Reaction TypeDescriptionCommon Reagents
OxidationCan be oxidized to form derivatives with additional oxygen atoms.Hydrogen peroxide, potassium permanganate
ReductionReduction reactions yield derivatives with fewer oxygen atoms.Lithium aluminum hydride, sodium borohydride
SubstitutionNucleophilic substitution can replace the Fmoc group with other functional groups.Amines or thiols as nucleophiles

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

  • Peptide Synthesis Efficiency : Research demonstrated that using this compound as a protecting group significantly improved the yield of synthesized peptides compared to traditional methods.
  • Drug Development : A study focused on modifying this compound to enhance its bioavailability and target specificity in drug formulations, showing promising results in preclinical trials.
  • Material Science : Investigations into incorporating this compound into polymer matrices revealed enhanced mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during chemical reactions, preventing unwanted side reactions. The compound is selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Oxazole vs. Pyrazole Derivatives
  • Target Compound: The 1,3-oxazole core (C₃H₃NO) provides planar aromaticity, influencing electronic properties and binding interactions.
  • Pyrazole Analogs: 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid (CID 154734073): Features a pyrazole ring (C₃H₄N₂) with a methyl group at position 1. 3-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1-methyl-1H-pyrazole-5-carboxylic acid: Includes an ethyl spacer between the Fmoc group and pyrazole, which may alter steric interactions in peptide coupling .
Positional Isomerism in Oxazole Derivatives
  • 5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-1,2-oxazole-3-carboxylic acid: A 1,2-oxazole isomer with the carboxylic acid at position 3.

Substituent Effects

Alkyl Substituents
  • 4-Ethyl-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid (CAS 2059954-29-7): An ethyl group at position 4 increases hydrophobicity (logP ~2.8) compared to the unsubstituted target compound, impacting membrane permeability in drug delivery .
Functional Group Modifications
  • (E)-2-(4-((4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl) acetic acid: Incorporates a diazenyl linker, enabling photolabile cleavage applications. The extended conjugation may enhance UV absorption for analytical detection .

Research Implications

The structural diversity among these analogs highlights their adaptability in drug design. Oxazole derivatives are preferred for their metabolic stability, while pyrazole analogs offer enhanced solubility. Substituent engineering (e.g., alkyl chains, photoactive groups) tailors these compounds for targeted applications, from solid-phase peptide synthesis to photodynamic therapeutics .

Biological Activity

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid (commonly referred to as the compound) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. The unique structural features of this compound, including the oxazole ring and the fluorenylmethoxycarbonyl (Fmoc) group, contribute to its potential therapeutic applications.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C20H18N4O4C_{20}H_{18}N_{4}O_{4} with a molecular weight of 378.39 g/mol. The structure includes a carboxylic acid functional group and an oxazole ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

  • Antimicrobial Activity : Several studies have reported that oxazole derivatives possess significant antibacterial and antifungal properties. The compound has shown effectiveness against strains such as E. coli and C. albicans .
  • Anticancer Properties : The oxazole moiety is known for its role in inhibiting tumor growth. In vitro studies have demonstrated cytotoxic effects against different cancer cell lines, including breast cancer cells (MCF7) .
  • Anti-inflammatory Effects : Some derivatives of oxazole compounds have been linked to anti-inflammatory activities, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

A comprehensive study evaluated various oxazole derivatives against multiple microbial strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1.

CompoundCandida albicansEscherichia coliAspergillus niger
11.6 µg/ml3.2 µg/ml1.6 µg/ml
20.8 µg/ml1.6 µg/ml0.8 µg/ml
Fmoc derivative3.2 µg/ml3.2 µg/ml1.6 µg/ml

This data illustrates the potential of the compound as an antimicrobial agent, particularly against fungal infections .

Anticancer Activity

In vitro cytotoxicity assays conducted on MCF7 breast cancer cells revealed that the compound exhibited significant anti-proliferative effects at concentrations above 100 µg/mL. The viability of cancer cells decreased in a dose-dependent manner, indicating its potential as an anticancer therapeutic .

The biological activity of the compound can be attributed to its ability to interact with various biological targets:

  • Enzymatic Inhibition : The presence of the carboxylic acid and oxazole groups allows for interaction with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Cellular Pathway Modulation : The compound may modulate signaling pathways associated with inflammation and cancer progression through receptor interactions .

Q & A

Q. What are the recommended synthetic strategies for this compound?

The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling reactions to introduce the oxazole moiety. Key steps include:

  • Amino Group Protection : React the precursor with Fmoc chloride in dimethylformamide (DMF) under basic conditions (e.g., sodium carbonate) to form the Fmoc-protected intermediate .
  • Oxazole Formation : Use cyclization reactions with reagents like POCl₃ or carbodiimides to construct the oxazole ring .
  • Purification : Employ reverse-phase HPLC or silica gel chromatography to isolate the product, monitoring purity via LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep at 2–8°C in a dry, dark environment to prevent degradation of the Fmoc group .
  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work under a fume hood to minimize inhalation of dust or aerosols .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on Fmoc proton signals (δ 4.2–4.4 ppm) and oxazole ring protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 396.3) .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS)?

  • Activation Reagents : Use HOBt/DIC or PyBOP to enhance coupling rates of the oxazole-carboxylic acid moiety .
  • Solvent System : DMF with 1% v/v DIEA improves solubility and reduces side reactions .
  • Monitoring : Perform Kaiser tests or monitor Fmoc deprotection (UV absorbance at 301 nm) to confirm reaction completion .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Fmoc Deprotection : Premature cleavage may occur under acidic conditions. Use neutral buffers (pH 7–8) during intermediate steps .
  • Oxazole Ring Instability : Avoid prolonged exposure to high temperatures (>40°C) or strong bases (e.g., NaOH) .
  • Byproduct Formation : Introduce scavengers (e.g., thioanisole) during trifluoroacetic acid (TFA) cleavage to trap carbocation intermediates .

Q. How does the oxazole ring influence the compound’s stability under varying pH conditions?

  • Acidic Conditions (pH < 3) : The oxazole ring undergoes partial hydrolysis, forming carboxylic acid derivatives. Stabilize with aprotic solvents (e.g., dichloromethane) .
  • Basic Conditions (pH > 9) : Fmoc group degradation accelerates. Limit exposure to bases like piperidine to <20 minutes during SPPS .

Contradictions and Resolutions

  • Stability in Solvents : While recommends DMF for synthesis, notes potential Fmoc degradation in DMF at high temperatures. Resolution: Use DMF at ≤25°C with short reaction times .
  • Hazard Classification : Some SDSs classify respiratory irritation as Category 3 (H335), while others omit it. Resolution: Default to strict PPE protocols (N95 masks) in all cases .

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